molecular formula C15H13ClN2O3S3 B2475261 5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 863511-40-4

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2475261
CAS No.: 863511-40-4
M. Wt: 400.91
InChI Key: RFUAWSDOFWEZCB-UHFFFAOYSA-N
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Description

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability could be influenced by these solubility properties.

Result of Action

Given the diverse biological activities of thiazole derivatives , the compound could potentially have a range of effects at the molecular and cellular level. These could potentially include antioxidant effects, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S3/c1-21-12-4-2-10(3-5-12)15-18-11(9-22-15)8-17-24(19,20)14-7-6-13(16)23-14/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUAWSDOFWEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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